

biological activities of 1,3,4-oxadiazole derivatives

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(3-Bromophenyl)-1,3,4-oxadiazole

Cat. No.: B181924

[Get Quote](#)

Abstract

The 1,3,4-oxadiazole core is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its favorable physicochemical properties and broad spectrum of pharmacological activities.^{[1][2][3]} This technical guide provides a comprehensive overview of the diverse biological activities exhibited by 1,3,4-oxadiazole derivatives, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the synthetic strategies for accessing this privileged scaffold, explore its wide-ranging therapeutic applications—including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects—and elucidate the underlying mechanisms of action. This guide emphasizes the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds. Furthermore, detailed experimental protocols for a representative synthesis and a key biological assay are provided to offer practical insights for laboratory application. Visualizations of synthetic pathways and biological mechanisms are included to facilitate a deeper understanding of the concepts discussed.

The 1,3,4-Oxadiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,3,4-oxadiazole is an aromatic heterocycle containing one oxygen and two nitrogen atoms.^{[2][4]} Its structure is derived from furan by the replacement of two methane groups with two pyridine-type nitrogen atoms.^{[2][5]} This arrangement confers a unique set of properties that

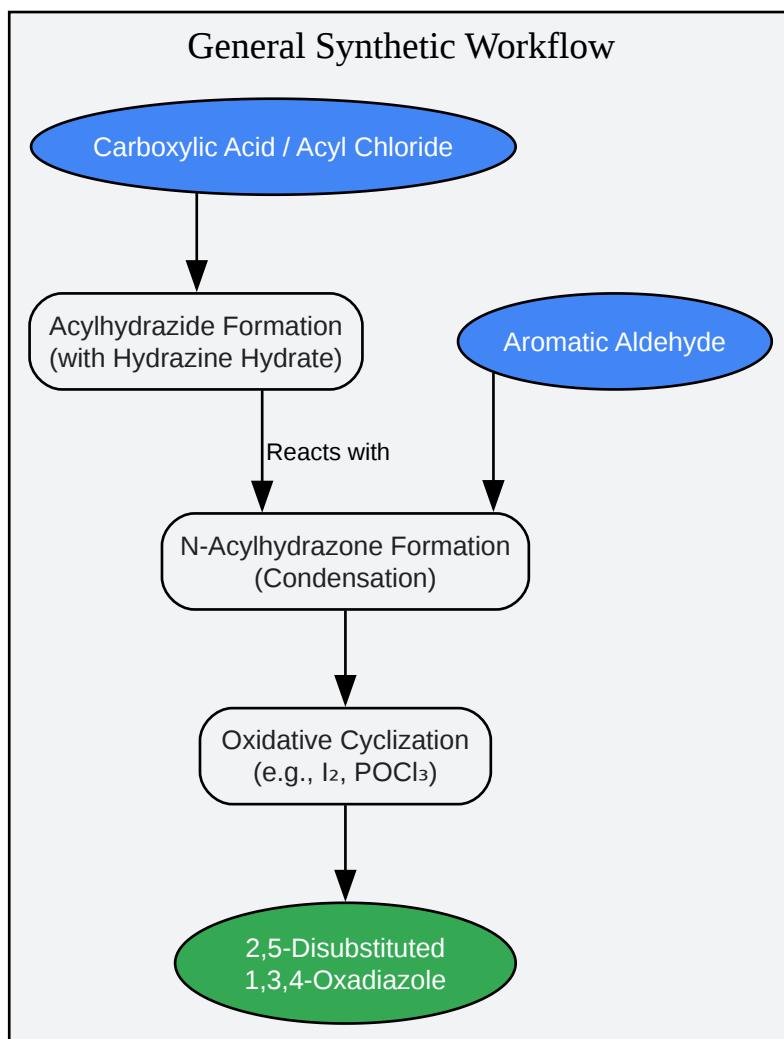
make it a highly attractive scaffold in drug design. The oxadiazole ring is metabolically stable and can act as a bioisostere for amide and ester groups, enhancing pharmacokinetic properties by participating in hydrogen bonding interactions with biological targets.^{[6][7]} The versatility of the 2- and 5-positions of the ring allows for the introduction of various substituents, enabling fine-tuning of the molecule's steric, electronic, and lipophilic properties to optimize biological activity.^[8]

Synthetic Strategies for 1,3,4-Oxadiazole Derivatives

A variety of synthetic routes have been developed to construct the 1,3,4-oxadiazole core, offering access to a wide array of derivatives. The most common approaches involve the cyclization of acylhydrazides or related precursors.

Oxidative Cyclization of Acylhydrazones

One prevalent method involves the condensation of an acylhydrazide with an aldehyde to form an N-acylhydrazone, which then undergoes oxidative cyclization.^[9] Various oxidizing agents can be employed for this transformation. For instance, a transition-metal-free method utilizes stoichiometric molecular iodine with potassium carbonate.^{[1][9]}


Cyclodehydration of 1,2-Diacylhydrazines

The cyclodehydration of 1,2-diacylhydrazines is another fundamental route to 2,5-disubstituted 1,3,4-oxadiazoles. This reaction typically requires dehydrating agents such as phosphorus oxychloride (POCl_3), thionyl chloride (SOCl_2), or Burgess reagent, often under microwave irradiation to accelerate the reaction.^{[1][5]}

From Hydrazides and Carbon Disulfide

For the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols, a common starting point is the reaction of an acylhydrazide with carbon disulfide in a basic alcoholic solution, followed by acidification.^[9] These versatile thiol intermediates can then be further functionalized.

Below is a generalized workflow for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.

[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow for 2,5-disubstituted 1,3,4-oxadiazoles.

Antimicrobial Activities

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents.^{[10][11]} 1,3,4-Oxadiazole derivatives have demonstrated potent and broad-spectrum antimicrobial activity.^{[10][11][12]}

Antibacterial Activity

Numerous studies have reported the efficacy of 1,3,4-oxadiazoles against both Gram-positive and Gram-negative bacteria.^[13] Some derivatives have shown activity comparable or superior

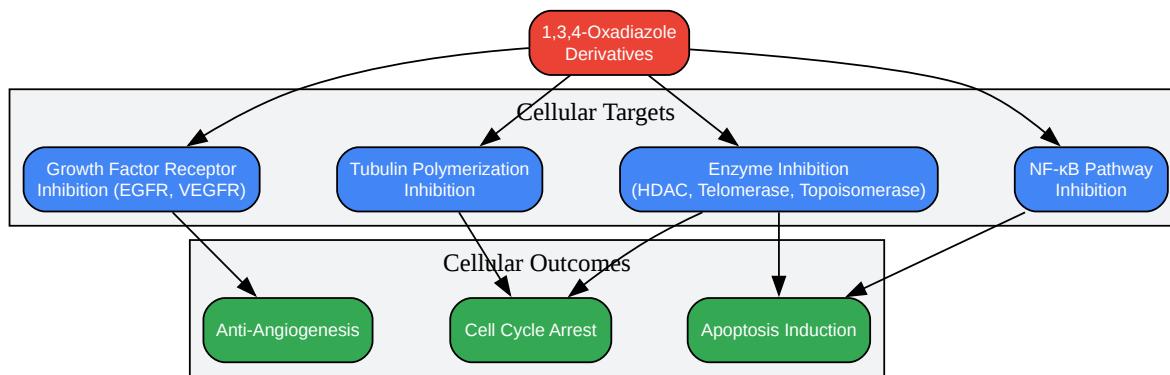
to standard antibiotics like ampicillin and ciprofloxacin.[\[10\]](#) For example, certain 1,3,4-oxadiazole derivatives have been shown to be effective against *Staphylococcus aureus*, including methicillin-resistant strains (MRSA), by inhibiting penicillin-binding proteins (PBPs) involved in cell wall biosynthesis.[\[14\]](#) Additionally, these compounds can prevent and disrupt biofilm formation, a key virulence factor in chronic infections.[\[6\]](#)

Antifungal, Antiviral, and Antitubercular Activities

The antimicrobial spectrum of 1,3,4-oxadiazoles extends to fungi, viruses, and mycobacteria.[\[3\]](#) Derivatives have been identified with significant activity against pathogenic fungi like *Candida albicans* and *Aspergillus niger*.[\[13\]](#) Notably, the FDA-approved antiretroviral drug Raltegravir, used in the treatment of HIV, features a 1,3,4-oxadiazole moiety and functions by inhibiting the viral integrase enzyme.[\[4\]](#)[\[15\]](#) Furthermore, various derivatives have shown promising activity against *Mycobacterium tuberculosis*.[\[2\]](#)

Anticancer Activity

The 1,3,4-oxadiazole scaffold is a cornerstone in the development of novel anticancer agents due to the diverse mechanisms through which its derivatives can exert cytotoxic and antiproliferative effects.[\[16\]](#)[\[17\]](#)[\[18\]](#)


Mechanisms of Anticancer Action

1,3,4-Oxadiazole derivatives target various critical pathways in cancer cells:

- Enzyme Inhibition: They have been shown to inhibit a range of enzymes crucial for cancer cell proliferation and survival, including histone deacetylases (HDACs), telomerase, topoisomerases, and thymidylate synthase.[\[18\]](#)[\[19\]](#)[\[20\]](#) HDAC inhibitors containing the 1,3,4-oxadiazole core, for instance, can induce apoptosis and cell cycle arrest in cancer cells.[\[18\]](#)
- Growth Factor Receptor Inhibition: Some derivatives act as inhibitors of growth factor receptors like epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF), which are pivotal in tumor growth and angiogenesis.[\[21\]](#)
- Tubulin Polymerization Inhibition: By interfering with microtubule dynamics, certain 1,3,4-oxadiazoles can disrupt cell division, leading to mitotic arrest and apoptosis.[\[16\]](#)

- Apoptosis Induction: Many derivatives induce programmed cell death through various intrinsic and extrinsic pathways, often involving the modulation of apoptotic and anti-apoptotic proteins.[19] For example, some compounds have been shown to induce apoptosis by increasing the percentage of cells in the sub-G1 phase of the cell cycle.[22]

The following diagram illustrates some of the key anticancer mechanisms of 1,3,4-oxadiazole derivatives.

[Click to download full resolution via product page](#)

Caption: Key anticancer mechanisms of 1,3,4-oxadiazole derivatives.

Structure-Activity Relationship (SAR) Insights

SAR studies have been crucial in optimizing the anticancer potency of 1,3,4-oxadiazole derivatives.[23] For instance, the nature and position of substituents on the aryl rings at the 2- and 5-positions significantly influence cytotoxicity. The introduction of electron-withdrawing or bulky groups can enhance activity against specific cancer cell lines.[19] Hybrid molecules, where the 1,3,4-oxadiazole ring is conjugated with other anticancer pharmacophores like benzimidazole or piperazine, have also shown synergistic effects.[17][24]

Compound Series	Key Substituents	Target Cell Line	IC ₅₀ (μM)	Reference
2,5-disubstituted-1,3,4-oxadiazoles	Diphenylamine moiety	HT29 (Colon)	1.3 - 2.0	[23]
Thio-acetamide derivatives	N-phenylacetamide	A549 (Lung)	<0.14	[19]
Asymmetric disulfides	Chlorophenyl, methoxyphenyl	SMMC-7721 (Liver)	Potent inhibition	[18]
Pyrazole hybrids	Thioglycoside	MCF-7 (Breast)	2.67 (mg/mL)	[17]

Table 1: Examples of Potent Anticancer 1,3,4-Oxadiazole Derivatives.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are a mainstay of treatment. However, their use is often limited by gastrointestinal side effects. 1,3,4-Oxadiazole derivatives have emerged as promising anti-inflammatory agents with potentially improved safety profiles.[7][8] Their mechanism is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in prostaglandin biosynthesis.[7] Replacing the carboxylic acid group of traditional NSAIDs with a 1,3,4-oxadiazole ring has been shown to retain or even enhance anti-inflammatory activity while reducing ulcerogenic potential.[7]

Anticonvulsant Activity

Epilepsy is a common neurological disorder, and a significant portion of patients do not achieve adequate seizure control with existing antiepileptic drugs (AEDs).[25][26] 1,3,4-Oxadiazole derivatives have been investigated as a novel class of anticonvulsant agents.[25][27] Their activity is often assessed using standard models such as the maximal electroshock (MES) and pentylenetetrazole (scPTZ)-induced seizure tests.[25][28] Some derivatives are thought to exert their effects by interacting with benzodiazepine receptors or by modulating GABAergic neurotransmission.[29]

Experimental Protocols

To provide a practical context, this section details a representative synthesis of a 2,5-disubstituted 1,3,4-oxadiazole and a standard protocol for evaluating in vitro anticancer activity.

Protocol: Synthesis of 2-(4-methoxyphenyl)-5-(p-tolyl)-1,3,4-oxadiazole

This protocol is a representative example of a ceric ammonium nitrate (CAN) catalyzed synthesis.[\[15\]](#)

Rationale: This one-pot reaction provides an efficient and straightforward method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles from readily available starting materials. CAN acts as a mild and effective catalyst for the oxidative cyclization.

Materials:

- p-Toluid benzhydrazide (1 mmol)
- 4-Methoxybenzaldehyde (1 mmol)
- Ceric Ammonium Nitrate (CAN) (catalytic amount)
- Dichloromethane (DCM) (30 mL)
- Ethanol (for recrystallization)

Procedure:

- In a round-bottom flask, dissolve p-toluid benzhydrazide (1 mmol) and 4-methoxybenzaldehyde (1 mmol) in dichloromethane (30 mL).
- Add a catalytic amount ("a pinch") of CAN to the solution.
- Fit the flask with a reflux condenser and heat the mixture to reflux for 10-14 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.

- The crude product will precipitate out of the solution. Filter the solid product.
- Wash the filtered solid with cold water to remove any remaining catalyst and inorganic byproducts.
- Dry the crude product.
- Recrystallize the dried product from ethanol to obtain the pure 2-(4-methoxyphenyl)-5-(p-tolyl)-1,3,4-oxadiazole.
- Characterize the final product using IR, ¹H-NMR, and Mass Spectrometry to confirm its structure.

Protocol: In Vitro Anticancer Activity using MTT Assay

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity.

NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This assay is a standard, reliable method for screening the cytotoxic potential of novel compounds.

Materials:

- Human cancer cell line (e.g., A549, MCF-7)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-Buffered Saline (PBS)
- Test compound (1,3,4-oxadiazole derivative) dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- 96-well microtiter plates
- Multichannel pipette

- Microplate reader

Procedure:

- Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.
- Remove the old medium from the wells and add 100 μ L of the medium containing the test compound at various concentrations. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control, e.g., Doxorubicin).
- Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
- MTT Addition: After incubation, add 20 μ L of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
- Formazan Solubilization: Carefully remove the medium and add 150 μ L of the solubilization solution (DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting.
- Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Perspectives

1,3,4-Oxadiazole derivatives represent a versatile and highly valuable class of heterocyclic compounds in the field of drug discovery.^[1] Their broad spectrum of biological activities, including potent antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects, underscores their therapeutic potential.^{[1][3]} The metabolic stability of the oxadiazole ring,

coupled with its ability to act as a bioisostere and engage in crucial hydrogen bonding, makes it a privileged scaffold for medicinal chemists.[\[6\]](#)[\[7\]](#)

Future research will likely focus on the design of novel hybrid molecules that combine the 1,3,4-oxadiazole core with other pharmacophores to achieve synergistic effects and overcome drug resistance.[\[20\]](#)[\[24\]](#) A deeper understanding of their mechanisms of action at the molecular level, aided by computational docking studies and advanced biological assays, will be critical for the rational design of more potent and selective drug candidates.[\[27\]](#) The continued exploration of the vast chemical space around the 1,3,4-oxadiazole nucleus holds immense promise for the development of next-generation therapeutics to address pressing global health challenges.

References

- Bollikolla, H. B., & Bheemavarapu, H. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. *Journal of Chemical Reviews*, 4(3), 254-281. [\[Link\]](#)
- Tümtürk, H., Ceylan, Ş., & Alıcı, B. (2022). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. *ACS Omega*, 7(44), 40579–40592. [\[Link\]](#)
- Gawryś, J., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. *International Journal of Molecular Sciences*, 22(13), 6979. [\[Link\]](#)
- Verma, A., et al. (2021). 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. *Chemical Biology & Drug Design*, 97(3), 572-591. [\[Link\]](#)
- Gawryś, J., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. *International Journal of Molecular Sciences*, 22(13), 6979. [\[Link\]](#)
- Akhtar, M. J., et al. (2022). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. *Molecules*, 27(19), 6202. [\[Link\]](#)
- Kumar, A., et al. (2018). Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. *Indo American Journal of Pharmaceutical Sciences*, 5(1), 384-392. [\[Link\]](#)
- Bollikolla, H. B., & Bheemavarapu, H. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. *Journal of Chemical Reviews*, 4(3), 254-281. [\[Link\]](#)
- Rajak, H., et al. (2013). Synthesis, quantitative structure-activity relationship and biological evaluation of 1,3,4-oxadiazole derivatives possessing diphenylamine moiety as potential anticancer agents. *Chemical & Pharmaceutical Bulletin*, 61(2), 151-159. [\[Link\]](#)

- Wang, Y., et al. (2021). Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of *Staphylococcus aureus*. *Future Medicinal Chemistry*, 13(8), 753-765. [\[Link\]](#)
- Kumar, A., et al. (2024). A Review on Biological Activities of 1,3,4-Oxadiazole and their Derivatives. *International Journal of Research Publication and Reviews*, 5(12), 4297-4303. [\[Link\]](#)
- Kumar, A., et al. (2024). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. *Journal of Chemical Reviews*, 6(1), 1-20. [\[Link\]](#)
- Balalaie, S., et al. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. *Tetrahedron*, 68(36), 7645-7650. [\[Link\]](#)
- Sharma, S., et al. (2023). Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. *Journal of Drug Delivery and Therapeutics*, 13(2), 124-133. [\[Link\]](#)
- Kumar, A., et al. (2024). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. *Journal of Chemical Reviews*, 6(1), 1-20. [\[Link\]](#)
- Sharma, R. (2015). Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. *Research & Reviews: Journal of Chemistry*, 4(4). [\[Link\]](#)
- Balachandra, A., et al. (2022). Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. *Assay and Drug Development Technologies*. [\[Link\]](#)
- Joshi, V. K., & Himanshu. (2016). ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. *International Journal of Medical Sciences & Pharma Research*, 2(3), 18-29. [\[Link\]](#)
- Singh, A. K., et al. (2013). Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3, 4-Oxadiazole Derivatives. *Iranian Journal of Pharmaceutical Research*, 12(2), 319–326. [\[Link\]](#)
- Nazar, S., et al. (2020). Recent progress of 1,3,4-oxadiazoles as anticonvulsants: Future horizons. *Archiv der Pharmazie*, 353(7), e1900342. [\[Link\]](#)
- Gawryś, J., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. *International Journal of Molecular Sciences*, 22(13), 6979. [\[Link\]](#)
- Nazar, S., et al. (2020). Recent progress of 1,3,4-oxadiazoles as anticonvulsants: Future horizons. *Archiv der Pharmazie*, 353(7), 1900342. [\[Link\]](#)
- Głowacka, I. E., & Uliasz, M. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. *Molecules*, 27(8), 2412. [\[Link\]](#)
- Kumar, R., et al. (2024). Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Derivatives: A Review. *Current Organic Synthesis*, 21(8), 1014-1020. [\[Link\]](#)
- Karczmarzyk, Z., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. *International Journal of Molecular Sciences*, 19(12), 4064. [\[Link\]](#)

- Shreyas, B. R., et al. (2021). Anti-inflammatory activity of new 1,3,4-oxadiazole derivatives. *Journal of Applied Pharmaceutical Science*, 11(12), 133-139. [\[Link\]](#)
- Kiran, S., et al. (2022). Synthesis, in silico Studies, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. *Trends in Sciences*, 19(19), 5998. [\[Link\]](#)
- Kumar, A., et al. (2024). 1,3,4-Oxadiazole Scaffold in Antidiabetic Drug Discovery: An Overview. *Mini-Reviews in Medicinal Chemistry*, 24(20), 1800-1821. [\[Link\]](#)
- Płazińska, A., et al. (2021). New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity. *Molecules*, 26(15), 4443. [\[Link\]](#)
- Pisano, C., et al. (2018).
- Kakefuda, A., et al. (2009). Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta. *Bioorganic & Medicinal Chemistry*, 17(5), 2017-2029. [\[Link\]](#)
- Sharma, U., et al. (2024). Synthesis, Pharmacological Activities, Structure-activity Relationship of 1,3,4-Oxadiazole-Piperazine Conjugates: A Review. *Medicinal Chemistry*, 21(9). [\[Link\]](#)
- Li, Y., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. *RSC Medicinal Chemistry*, 13(8), 921-933. [\[Link\]](#)
- Almasirad, A., et al. (2014). Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy)phenyl- 1,3,4-oxadiazole Derivatives. *Pharmaceutical Sciences*, 20(1), 11-17. [\[Link\]](#)
- Rangaswamy, J., et al. (2017). Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells. *Frontiers in Pharmacology*, 8, 195. [\[Link\]](#)
- Kumar, S., et al. (2019). Structure-Activity Relationship for the Oxadiazole Class of Antibacterials. *ACS Medicinal Chemistry Letters*, 10(10), 1436–1441. [\[Link\]](#)
- Stana, A., et al. (2023). Antimicrobial and antiprotozoal activity of 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines: a review. *Journal of Antimicrobial Chemotherapy*, 78(10), 2355-2371. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. rroij.com [rroij.com]
- 6. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of *Staphylococcus aureus* - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jchemrev.com [jchemrev.com]
- 10. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives [mdpi.com]
- 11. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives [ouci.dntb.gov.ua]
- 13. ijmspr.in [ijmspr.in]
- 14. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. thaiscience.info [thaiscience.info]
- 16. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijrpr.com [ijrpr.com]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]
- 23. Synthesis, quantitative structure-activity relationship and biological evaluation of 1,3,4-oxadiazole derivatives possessing diphenylamine moiety as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benthamscience.com [benthamscience.com]
- 25. Recent progress of 1,3,4-oxadiazoles as anticonvulsants: Future horizons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Recent progress of 1,3,4-oxadiazoles as anticonvulsants: Future horizons | Semantic Scholar [semanticscholar.org]
- 27. Thieme E-Journals - Journal of Health and Allied Sciences NU / Abstract [thieme-connect.com]
- 28. tis.wu.ac.th [tis.wu.ac.th]
- 29. brieflands.com [brieflands.com]
- To cite this document: BenchChem. [biological activities of 1,3,4-oxadiazole derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b181924#biological-activities-of-1-3-4-oxadiazole-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com